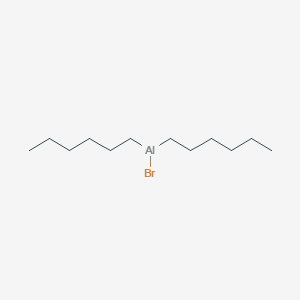

Bromo(dihexyl)alumane

Description

Bromo(dihexyl)alumane is an organoaluminum compound characterized by a central aluminum atom bonded to a bromine atom and two hexyl groups. For instance, dihexyl methylphosphonate (CAS 77304-63-3) shares structural similarities with Bromo(dihexyl)alumane, featuring a central phosphorus atom instead of aluminum and methylphosphonate groups instead of bromine . Such compounds are often utilized in industrial synthesis, catalysis, or as ligands in receptor studies, as seen in C12 bromo analogues (e.g., 20a-20c) evaluated for dopamine receptor binding .

Properties

CAS No. |

5146-87-2 |

|---|---|

Molecular Formula |

C12H26AlBr |

Molecular Weight |

277.22 g/mol |

IUPAC Name |

bromo(dihexyl)alumane |

InChI |

InChI=1S/2C6H13.Al.BrH/c2*1-3-5-6-4-2;;/h2*1,3-6H2,2H3;;1H/q;;+1;/p-1 |

InChI Key |

WPDDDIRYULGNPX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC[Al](CCCCCC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(dihexyl)alumane can be synthesized through several methods. One common approach involves the reaction of dihexylaluminum hydride with bromine. This reaction typically takes place under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:

(C6H13)2AlH+Br2→(C6H13)2AlBr+HBr

Another method involves the use of dihexylaluminum chloride and lithium bromide. This reaction proceeds via a halogen exchange mechanism, resulting in the formation of bromo(dihexyl)alumane and lithium chloride:

(C6H13)2AlCl+LiBr→(C6H13)2AlBr+LiCl

Industrial Production Methods

Industrial production of bromo(dihexyl)alumane typically involves large-scale reactions using the aforementioned methods. The reactions are carried out in specialized reactors designed to handle the reactive nature of the compounds involved. The process is optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bromo(dihexyl)alumane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can act as a reducing agent in certain chemical processes.

Complex Formation: Bromo(dihexyl)alumane can form complexes with other molecules, which can alter its reactivity and properties.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.

Reducing Agents: In reduction reactions, bromo(dihexyl)alumane can be used in conjunction with other reducing agents to achieve the desired transformation.

Solvents: Typical solvents for these reactions include non-polar solvents such as hexane and toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organoaluminum compounds with different functional groups.

Scientific Research Applications

Bromo(dihexyl)alumane has several applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydroalumination.

Material Science: The compound is utilized in the synthesis of advanced materials with unique properties.

Medicinal Chemistry: Research is ongoing to explore its potential in drug development and delivery systems.

Biological Studies:

Mechanism of Action

The mechanism of action of bromo(dihexyl)alumane involves its ability to form complexes with other molecules. This complex formation can alter the reactivity and properties of the compound, enabling it to participate in various chemical processes. The aluminum center in bromo(dihexyl)alumane can coordinate with different ligands, facilitating a range of reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. C12 Bromo Analogues (20a-20c)

highlights the significance of alkyl chain length and bromine substitution in receptor affinity. C12 bromo analogues (e.g., 20a-20c) exhibit 4–7-fold higher D1 dopamine receptor binding affinity compared to their C9 alkoxy counterparts (22a-22c). This suggests that longer alkyl chains (e.g., C12 vs. C9) enhance receptor interactions, likely due to improved hydrophobic interactions or steric stabilization .

b. Dihexyl Methylphosphonate Dihexyl methylphosphonate (CAS 77304-63-3) shares the dihexyl substitution pattern but differs in its central atom (phosphorus vs. aluminum) and functional groups (methylphosphonate vs. bromine). Such structural differences influence reactivity and applications. For example, phosphonates are often used as flame retardants or plasticizers, whereas bromo-aluminum compounds may serve as catalysts or intermediates in organometallic synthesis .

c. It is primarily used in dye intermediates, with hazards including skin/eye irritation and environmental toxicity . The absence of aluminum or phosphonate groups limits its utility in advanced catalytic systems.

Physicochemical Properties

*Note: Bromo(dihexyl)alumane’s properties are inferred from structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.